molecular formula C22H21ClN4O2S B11977886 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione

7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione

Cat. No.: B11977886
M. Wt: 440.9 g/mol
InChI Key: UWOFRAABXDCPFI-UHFFFAOYSA-N
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Description

7-(2-chlorobenzyl)-1,3-dimethyl-8-[(4-methylbenzyl)thio]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a purine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorobenzyl)-1,3-dimethyl-8-[(4-methylbenzyl)thio]-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with 2-chlorobenzyl chloride and 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality 7-(2-chlorobenzyl)-1,3-dimethyl-8-[(4-methylbenzyl)thio]-3,7-dihydro-1H-purine-2,6-dione.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Various nucleophiles like amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

7-(2-chlorobenzyl)-1,3-dimethyl-8-[(4-methylbenzyl)thio]-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2-chlorobenzyl)-1,3-dimethyl-8-[(4-methylbenzyl)thio]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could interfere with DNA synthesis or protein function, thereby exerting its antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    7-(2-chlorobenzyl)-1,3-dimethylxanthine: Similar structure but lacks the thioether group.

    8-(4-methylbenzylthio)-1,3-dimethylxanthine: Similar structure but lacks the chlorobenzyl group.

Uniqueness

The presence of both chlorobenzyl and methylbenzylthio groups in 7-(2-chlorobenzyl)-1,3-dimethyl-8-[(4-methylbenzyl)thio]-3,7-dihydro-1H-purine-2,6-dione makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C22H21ClN4O2S

Molecular Weight

440.9 g/mol

IUPAC Name

7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione

InChI

InChI=1S/C22H21ClN4O2S/c1-14-8-10-15(11-9-14)13-30-21-24-19-18(20(28)26(3)22(29)25(19)2)27(21)12-16-6-4-5-7-17(16)23/h4-11H,12-13H2,1-3H3

InChI Key

UWOFRAABXDCPFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)N(C(=O)N3C)C

Origin of Product

United States

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